

Application Notes and Protocols: Colony Formation Assay with ML367

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Compound of Interest

Compound Name: ML367

Cat. No.: B15623866

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Abstract

The colony formation assay, or clonogenic assay, is a pivotal in vitro method to determine the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for conducting a colony formation assay using **ML367**, a potent small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization. **ML367** disrupts the DNA damage response (DDR), particularly sensitizing cells with deficiencies in DNA repair pathways, such as those with Poly (ADP-ribose) polymerase 1 (PARP1) mutations. This protocol is designed for researchers in oncology and drug development investigating novel anti-cancer therapeutics that target DNA repair mechanisms.

Introduction

The ability of a single cancer cell to undergo unlimited division and form a colony is a hallmark of its tumorigenic potential. The colony formation assay is the gold standard for assessing this clonogenic survival after therapeutic intervention. **ML367** is a chemical probe that inhibits the stabilization of ATAD5, a protein crucial for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following replication and repair.^[1] By inhibiting ATAD5 stabilization, **ML367** disrupts the normal DNA damage response.^{[2][3]} This disruption has been shown to be particularly effective in cells that are already deficient in other DNA repair pathways.

A key synthetic lethal interaction exists between the inhibition of ATAD5 and deficiencies in the PARP1-dependent DNA repair pathway.[3] Cancer cells with PARP1 mutations are often reliant on other pathways for DNA repair, and the concurrent inhibition of the ATAD5-mediated pathway by **ML367** leads to a significant reduction in cell survival and proliferation. This application note details a protocol to investigate the efficacy of **ML367** in both wild-type and PARP1 knockout (KO) cancer cell lines using the colony formation assay.

Data Presentation

The following table summarizes representative quantitative data from a colony formation assay investigating the effect of **ML367** on a wild-type and a PARP1 knockout (KO) cancer cell line. The data illustrates the synthetic lethal effect of **ML367** in the context of PARP1 deficiency.

Cell Line	Treatment	ML367 Concentration (μM)	Number of Colonies (Mean ± SD)	Plating Efficiency (%)	Surviving Fraction (%)
Wild-Type	Vehicle (DMSO)	0	185 ± 12	92.5	100
ML367	1	172 ± 15	86.0	93.0	
ML367	5	155 ± 11	77.5	83.8	
ML367	10	130 ± 9	65.0	70.3	
PARP1 KO	Vehicle (DMSO)	0	178 ± 14	89.0	100
ML367	1	95 ± 8	47.5	53.4	
ML367	5	32 ± 5	16.0	18.0	
ML367	10	5 ± 2	2.5	2.8	

- Plating Efficiency (PE): (Mean number of colonies formed in control / Number of cells seeded) x 100%
- Surviving Fraction (SF): (Mean number of colonies formed after treatment / Number of cells seeded x PE) x 100%

Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay with **ML367**.

Materials and Reagents

- Wild-type and PARP1 KO cancer cell lines (e.g., U2OS, HeLa)
- Complete cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- **ML367** (stock solution prepared in DMSO)
- Dimethyl Sulfoxide (DMSO), sterile
- 6-well tissue culture plates
- Crystal Violet staining solution (0.5% w/v in 25% methanol)
- Methanol
- Incubator (37°C, 5% CO₂)
- Microscope
- Hemocytometer or automated cell counter

Experimental Procedure

- Cell Culture and Seeding:

1. Culture wild-type and PARP1 KO cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.
 2. Harvest cells using Trypsin-EDTA and perform a cell count.
 3. Seed 200-500 cells per well in 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
 4. Allow cells to attach and adhere overnight in the incubator.
- **ML367 Treatment:**
 1. Prepare serial dilutions of **ML367** in complete medium from a stock solution. A suggested concentration range to test is 0.1 µM to 20 µM.
 2. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **ML367** used.
 3. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of **ML367** or the vehicle control.
 4. Return the plates to the incubator and culture for 10-14 days. The incubation time may vary depending on the cell line's doubling time.
 - **Colony Staining and Quantification:**
 1. After the incubation period, visually inspect the plates for colony formation. A colony is typically defined as a cluster of at least 50 cells.
 2. Gently wash the wells twice with PBS.
 3. Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
 4. Remove the methanol and allow the plates to air dry.
 5. Add 1 ml of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.

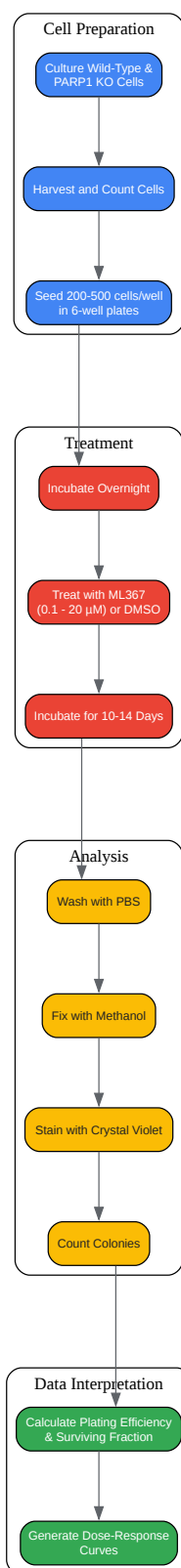
6. Carefully remove the Crystal Violet solution and gently wash the wells with water until the background is clear.
7. Allow the plates to air dry completely.
8. Count the number of colonies in each well. This can be done manually or using an automated colony counter.

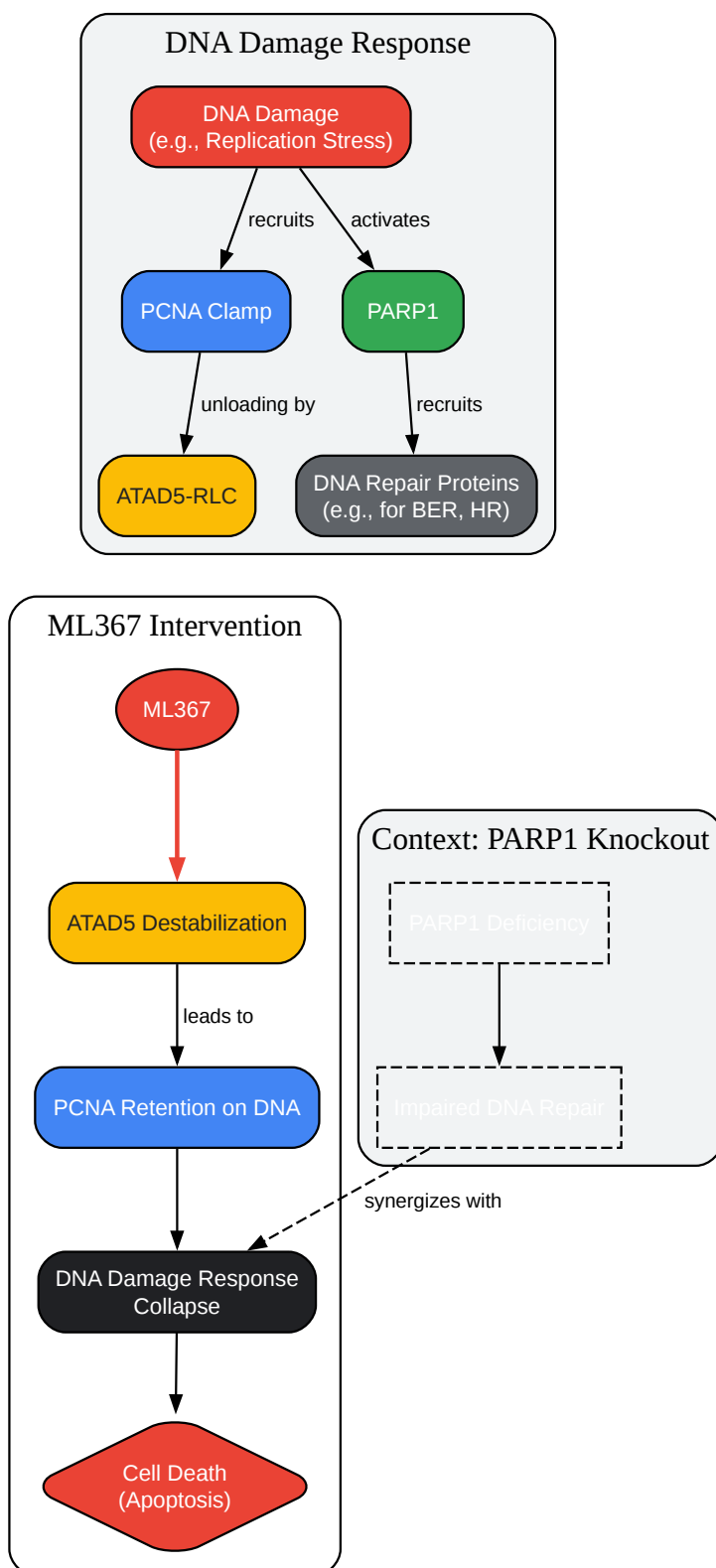
Data Analysis

- Calculate the Plating Efficiency (PE) for the control group of each cell line.
- Calculate the Surviving Fraction (SF) for each treatment condition relative to the plating efficiency of the corresponding control.
- Plot the surviving fraction as a function of **ML367** concentration for both cell lines to generate dose-response curves.

Mandatory Visualizations

Experimental Workflow





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